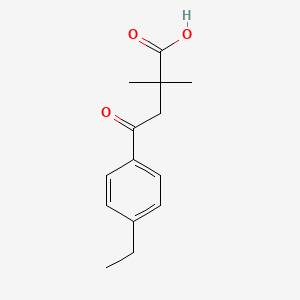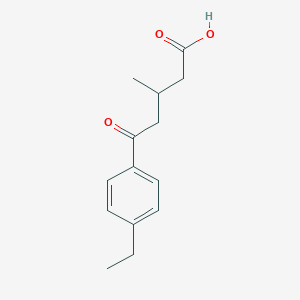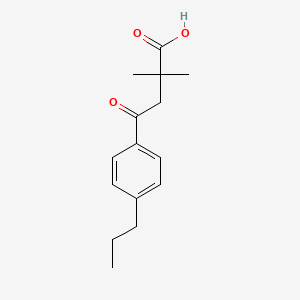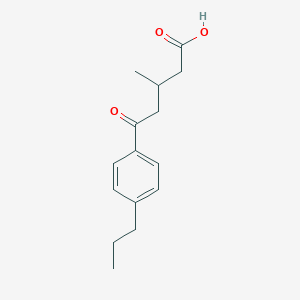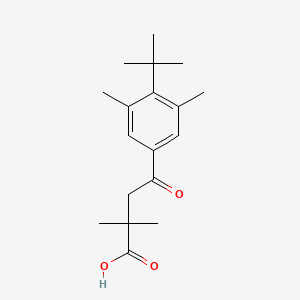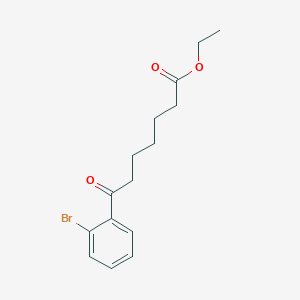
Ethyl 7-(2-bromophenyl)-7-oxoheptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ethyl (2-bromophenyl)acetate” is similar to the one you’re asking about. It has a linear formula of C10H11BrO2 .
Synthesis Analysis
While specific synthesis methods for “Ethyl 7-(2-bromophenyl)-7-oxoheptanoate” are not available, there are studies on the synthesis of related compounds. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of a similar compound, “Ethyl (2-bromophenyl)acetate”, is C10H11BrO2 . The average mass is 243.097 Da and the monoisotopic mass is 241.994232 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “Ethyl 7-(2-bromophenyl)-7-oxoheptanoate” are not available, there are studies on the reactions of related compounds. For example, a study reports the synthesis of m-aminopyridyl-o-methyl-substituted ethyl nicotinates via the proposed ring cleavage reaction of N-phenylsulfonyl 3-formyl 7-azaindole .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “Ethyl (2-bromophenyl)acetate”, include a molecular formula of C10H11BrO2 and an average mass of 243.097 Da .
科学的研究の応用
Synthesis of Complex Compounds
Ethyl 7-(2-bromophenyl)-7-oxoheptanoate plays a role in the synthesis of various complex compounds. For instance, it's used in the formation of (±)-4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, an intermediate in creating pestalotin (Takeda, Amano, & Tsuboi, 1977). Additionally, it's instrumental in the synthesis of ethyl [1-(2-bromophenyl)-2-pyrrolidinyl] acetate, showcasing its utility in creating complex heterocyclic structures (Ramos, Nagem, & Taylor, 2011).
Development of Antiproliferative Agents
Research indicates its application in the development of antiproliferative agents. For example, the synthesis of combretastatin derivatives with an adamantane fragment, which includes this compound, shows moderate cytotoxicity against human epithelial lung carcinoma cells (Nurieva et al., 2015).
Cyclization Reactions
Ethyl 7-(2-bromophenyl)-7-oxoheptanoate is used in cyclization reactions to synthesize complex heterocyclic structures. For example, it's used in the synthesis of tricyclic heterocycles through radical cyclization reactions (Allin et al., 2005). Similarly, Bu3SnH-mediated radical cyclizations involving this compound lead to the construction of cephalotaxine skeletons (Taniguchi et al., 2005).
Organic Synthesis
The compound is also significant in organic synthesis processes. For example, it's involved in the synthesis of ethyl 7-chloro-2-oxoheptylate, an intermediate in producing cilastatin (Chen Xin-zhi, 2006). Additionally, it is used in the electroreductive radical cyclization of various esters, showcasing its versatility in organic synthesis applications (Esteves et al., 2005).
将来の方向性
Boronic acid-based linkages, such as those found in related compounds, are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems, from commercial thermoplastics to low molecular weight thermosetting resins . This suggests potential future directions in the development of novel materials that show a longer lifetime and that can be easily recycled .
特性
IUPAC Name |
ethyl 7-(2-bromophenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO3/c1-2-19-15(18)11-5-3-4-10-14(17)12-8-6-7-9-13(12)16/h6-9H,2-5,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSHGWYKLAWVBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645539 |
Source


|
| Record name | Ethyl 7-(2-bromophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(2-bromophenyl)-7-oxoheptanoate | |
CAS RN |
898751-30-9 |
Source


|
| Record name | Ethyl 2-bromo-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(2-bromophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

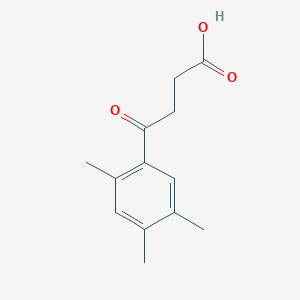
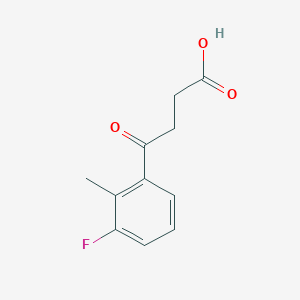
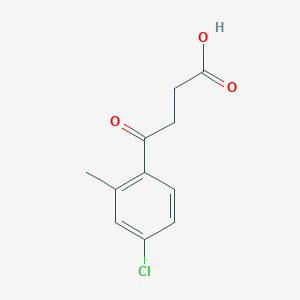
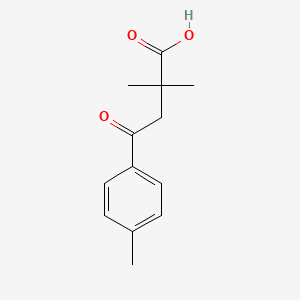
![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)
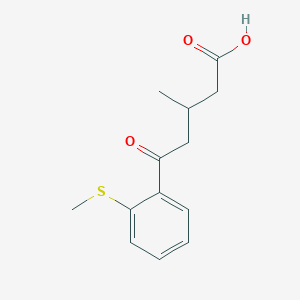
![2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325810.png)
![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)
![5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325813.png)
